molecular formula C16H14FNO3 B1183817 Methyl 4-{[(3-fluorophenyl)acetyl]amino}

Methyl 4-{[(3-fluorophenyl)acetyl]amino}

Cat. No.: B1183817
M. Wt: 287.29
InChI Key: LWZPTVUJIBXHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(3-fluorophenyl)acetyl]amino} is a fluorinated aromatic compound featuring a 3-fluorophenyl moiety linked to an acetyl amino group and a methyl ester. The 3-fluorophenyl group enhances metabolic stability and lipophilicity, while the acetyl amino and methyl ester functionalities influence solubility and reactivity .

Properties

Molecular Formula

C16H14FNO3

Molecular Weight

287.29

IUPAC Name

methyl 4-[[2-(3-fluorophenyl)acetyl]amino]benzoate

InChI

InChI=1S/C16H14FNO3/c1-21-16(20)12-5-7-14(8-6-12)18-15(19)10-11-3-2-4-13(17)9-11/h2-9H,10H2,1H3,(H,18,19)

InChI Key

LWZPTVUJIBXHJU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & Source Molecular Formula Molar Mass (g/mol) Key Functional Groups Structural Distinctions
Methyl 4-{[(3-fluorophenyl)acetyl]amino} C₁₀H₁₁FNO₂* 196.20* Acetyl amino, methyl ester, 3-fluorophenyl Reference compound for comparison
4-{2-[(3-Fluorobenzoyl)amino]-... () Complex* N/A Oxadiazole, phenyl acetate, dual fluorophenyl Extended backbone with heterocyclic oxadiazole ring
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate () C₁₀H₁₂FNO₂ 197.21 Fluorobenzyl amino, methyl ester Simpler structure; amino group adjacent to ester
Ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate () C₁₈H₁₉FN₂O₅S 394.42 Methylsulfonyl, ethyl benzoate Sulfonyl electron-withdrawing group; higher molar mass

*Note: Molar mass and formula for Methyl 4-{[(3-fluorophenyl)acetyl]amino} are inferred based on structural similarity to .

Key Findings

The methyl ester may confer moderate lipophilicity but susceptibility to hydrolysis. Compound: The oxadiazole ring introduces rigidity and π-π stacking capacity, which could improve metabolic stability but reduce aqueous solubility . Compound: The fluorobenzyl amino group adjacent to the ester may increase steric hindrance, slowing enzymatic degradation compared to acetyl-substituted analogs .

Impact of Substituent Position

  • Fluorine at the 3-position (meta) on the phenyl ring (common across all compounds) minimizes steric clashes in binding pockets compared to ortho or para positions.
  • The ethyl benzoate in extends conjugation, possibly altering UV/Vis absorption properties compared to methyl esters in other compounds .

Pharmacokinetic Implications

  • Compounds with heterocycles (e.g., oxadiazole in ) often exhibit prolonged half-lives due to resistance to oxidative metabolism.
  • Sulfonyl-containing analogs () may face faster renal clearance due to increased polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.